4-Bromo-N,N-diethylaniline

Description

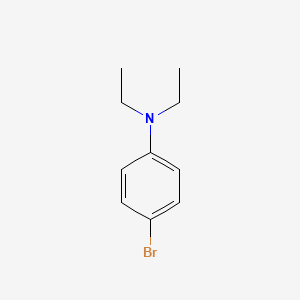

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYMZFJVHHKJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062152 | |

| Record name | N,N-Diethyl-p-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 32-33 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bromo-N,N-diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2052-06-4, 63460-05-9 | |

| Record name | 4-Bromo-N,N-diethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N,N-diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromo-N,N-diethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N,N-diethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-bromo-N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyl-p-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-N,Nddiethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-N,N-diethylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H93Z8M7DQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromo-N,N-diethylaniline CAS number 2052-06-4

An In-depth Technical Guide to 4-Bromo-N,N-diethylaniline (CAS: 2052-06-4)

This guide provides a comprehensive technical overview of this compound, a versatile halogenated aromatic amine. It is intended for researchers, chemists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document delves into the compound's synthesis, reactivity, applications, and safety protocols, offering field-proven insights and detailed methodologies.

Compound Profile and Strategic Importance

This compound, with the CAS Registry Number 2052-06-4, is a substituted aniline derivative characterized by a bromine atom at the para position and two ethyl groups on the nitrogen atom. This specific arrangement of functional groups—an electron-donating diethylamino group and a synthetically versatile bromine atom—makes it a valuable intermediate in multi-step organic syntheses.

The diethylamino group is a moderately activating, ortho-para director in electrophilic aromatic substitution, while the bromo-substituent serves as a crucial handle for a variety of cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications of the aromatic ring, making it a key building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and dyestuffs.[1][2]

Physicochemical Properties

Accurate knowledge of a compound's physical properties is fundamental for its application in experimental work, ensuring appropriate handling, reaction setup, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 2052-06-4 | [3][4][5] |

| Molecular Formula | C₁₀H₁₄BrN | [1][2][5] |

| Molecular Weight | 228.13 g/mol | [2][5] |

| Appearance | White to light yellow powder or lump | [1] |

| Melting Point | 32-35 °C | [1][3] |

| Boiling Point | 269-271 °C | [1][3] |

| Solubility | Insoluble in water | [1][2] |

| Storage | Store in a cool, dry, well-ventilated area, away from light | [1][2][6] |

| Sensitivity | Light sensitive | [1][2] |

Synthesis and Manufacturing Insights

The primary industrial synthesis of this compound involves the direct electrophilic bromination of N,N-diethylaniline. The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity for the para-substituted product.

Causality in Synthesis: Achieving Para-Selectivity

The N,N-diethylamino group is a powerful activating group that directs electrophiles to the ortho and para positions. However, the steric bulk of the two ethyl groups significantly hinders electrophilic attack at the ortho positions.[7] This steric hindrance is the key causal factor that favors the formation of the para-brominated isomer, often leading to high yields of the desired product with minimal ortho-substituted byproducts.

Workflow for Electrophilic Bromination

Caption: General workflow for the synthesis of this compound.

Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established procedures for the bromination of activated anilines.[8]

-

Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diethylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid. Cool the flask in an ice bath.

-

Bromination: Prepare a solution of bromine (1 equivalent) in the same solvent. Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature.

-

Work-up: Carefully pour the reaction mixture into a beaker of cold water. If a precipitate forms, it is the crude product. Alternatively, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline.

-

Isolation: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the bromine atom, which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.[9][10][11][12]

Causality in Reactivity: The mechanism for these reactions generally involves a three-stage catalytic cycle:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Transmetalation (for Suzuki) or Alkyne Coordination (for Sonogashira): The coupling partner (e.g., an organoboron compound or a terminal alkyne) reacts with the Pd(II) complex.

-

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Workflow for a Suzuki Cross-Coupling Reaction

Caption: Key components for a Suzuki cross-coupling reaction.

Applications in Research and Drug Development

This compound is a crucial intermediate in several industrial sectors.

-

Pharmaceutical Synthesis: It is a building block for various active pharmaceutical ingredients (APIs). The ability to use it in cross-coupling reactions allows for the construction of the complex scaffolds often found in modern therapeutics, such as kinase inhibitors.[12]

-

Dye Manufacturing: The diethylaminoaniline chromophore is a component of many dyes. The bromo-functionality allows for its incorporation into larger polymeric or functional dye structures.[1][6]

-

Materials Science: It can be used to synthesize novel organic electronic materials, such as fluorescent probes and components for organic light-emitting diodes (OLEDs), by coupling it with other aromatic systems.[13]

Analytical Characterization

Confirming the identity and purity of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, which appear as two doublets (an AA'BB' system) due to the para-substitution. It will also display a quartet and a triplet corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups, respectively.

-

¹³C NMR: The spectrum will show distinct signals for the four unique aromatic carbons (ipso, ortho, meta, and para to the amino group) and two signals for the ethyl carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[14]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-N stretching of the aromatic amine, C-H stretching of the aromatic and alkyl groups, and C-Br stretching.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

-

Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[15][16]

-

Irritation: It is known to cause skin irritation and serious eye irritation.[15][16][17]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][18] Keep away from strong oxidizing agents and direct light.[2][17]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]

-

Ingestion: If swallowed, rinse mouth and call a physician or poison control center.[16]

-

Inhalation: Move the person to fresh air.[16]

-

References

- 1. This compound CAS#: 2052-06-4 [m.chemicalbook.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2052-06-4 | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. prepchem.com [prepchem.com]

- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features [mdpi.com]

- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]

- 15. chemos.de [chemos.de]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. 4-Bromo-N,N-dimethylaniline - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Regioselective Synthesis of 4-Bromo-N,N-diethylaniline

This document provides an in-depth guide for the synthesis of 4-Bromo-N,N-diethylaniline, an important intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] The synthesis is achieved through the electrophilic bromination of N,N-diethylaniline. This guide is intended for researchers and professionals in drug development and organic synthesis, offering a narrative that combines theoretical principles with practical, field-proven methodologies.

Mechanistic Rationale: Directing Effects and Steric Control

The successful synthesis of this compound hinges on a fundamental understanding of electrophilic aromatic substitution. The substrate, N,N-diethylaniline, features a powerful activating group, the diethylamino (-N(Et)₂), attached to the benzene ring.

Activating and Directing Influence: The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system, significantly increasing the electron density of the ring. This makes the ring highly susceptible to attack by electrophiles. This electron donation is most pronounced at the ortho and para positions, making the -N(Et)₂ group a strong ortho, para-director.

The Decisive Role of Steric Hindrance: While electronic effects activate both ortho and para positions, the steric bulk of the two ethyl groups on the nitrogen atom physically obstructs the positions adjacent to it (ortho positions).[3] Consequently, an incoming electrophile, such as the bromonium ion (Br⁺), will preferentially attack the less hindered and electronically rich para position.[3] This inherent steric hindrance is the key to the high regioselectivity of this reaction, obviating the need for protecting groups and simplifying the product mixture. The reaction proceeds via the formation of a resonance-stabilized carbocation (the sigma complex) before a proton is eliminated to restore aromaticity, yielding the final para-brominated product.[4]

Critical Safety Protocols: Managing Reactive Reagents

The synthesis involves hazardous materials that demand strict adherence to safety protocols. Elemental bromine, the primary reagent, is highly corrosive, toxic upon inhalation, and a strong oxidizing agent that can cause severe chemical burns.[5][6] N,N-diethylaniline is also toxic if inhaled, ingested, or absorbed through the skin.

Mandatory Safety Checklist:

-

Engineering Controls: All operations involving bromine and diethylaniline must be conducted inside a certified chemical fume hood with the sash positioned as low as possible.[5][7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are required.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (fluorinated rubber or equivalent).[5] Check for integrity before each use.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

-

-

Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. A spill kit containing a neutralizing agent for bromine, such as a sodium thiosulfate solution, must be on hand.[7] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5]

Experimental Procedure: From Synthesis to Purification

This protocol is designed as a self-validating system, where careful execution and observation at each stage ensure a high-quality outcome.

Reagent Data

A summary of the key reagents is provided below for ease of calculation and preparation.

| Reagent | Molar Mass ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |

| N,N-Diethylaniline | 149.23 | 91-66-7 | -38 | 217 | Toxic, combustible liquid. |

| Bromine | 159.81 | 7726-95-6 | -7.2 | 58.8 | Highly corrosive and toxic.[7] |

| Glacial Acetic Acid | 60.05 | 64-18-6 | 16.6 | 118 | Corrosive. |

| Ethanol | 46.07 | 64-17-5 | -114 | 78.5 | Flammable. Used for recrystallization. |

| Sodium Bicarbonate | 84.01 | 144-55-8 | 50 (decomposes) | N/A | Used for neutralization. |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of N,N-diethylaniline in 50 mL of glacial acetic acid. Place the flask in an ice bath to cool the solution to approximately 0-5 °C.

-

Bromine Addition: In a separate flask, prepare a solution of 11.0 g (1.05 equivalents) of bromine in 20 mL of glacial acetic acid. Transfer this solution to a dropping funnel.

-

Controlled Reaction: Add the bromine solution dropwise to the stirred diethylaniline solution over 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C to minimize the formation of side products.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour to ensure the reaction goes to completion.

Aqueous Work-up and Extraction

-

Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice water. This will precipitate the crude product.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the solution is neutral or slightly basic (pH ~8). This step neutralizes the acetic acid and any remaining HBr.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[8]

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude this compound as an oil or semi-solid.

Purification via Recrystallization

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of the pure product.

-

Isolation: Collect the white crystalline plates by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.[9]

Process Visualization: Synthesis Workflow

The following diagram outlines the complete workflow from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Product Characterization and Validation

A successful synthesis should yield an off-white to brownish solid.[10]

-

Physical Properties: The purified product should exhibit a melting point in the range of 32-35 °C.[1][11]

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is the definitive method for confirming the regiochemistry. The spectrum should display a characteristic AA'BB' pattern for the aromatic protons, typical of a 1,4-disubstituted (para) benzene ring. The diethyl groups will appear as a quartet and a triplet in the aliphatic region.

-

¹³C NMR: The carbon NMR will show four distinct signals for the aromatic carbons due to the molecule's symmetry, in addition to the signals for the two distinct carbons of the ethyl groups.

-

FT-IR: Infrared spectroscopy can confirm the presence of key functional groups, including C-N stretching and the aromatic C-H and C=C bonds.

-

Conclusion

This guide outlines a robust and reliable method for the synthesis of this compound. The procedure's success is rooted in the principles of electrophilic aromatic substitution, where the inherent steric properties of the N,N-diethylamino group are leveraged to achieve high regioselectivity. By adhering to the detailed experimental and safety protocols, researchers can consistently obtain a high yield of the pure target compound, ready for use in further synthetic applications.

References

- 1. This compound | 2052-06-4 [chemicalbook.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. homework.study.com [homework.study.com]

- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 6. carlroth.com [carlroth.com]

- 7. archeanchemicals.com [archeanchemicals.com]

- 8. prezi.com [prezi.com]

- 9. prepchem.com [prepchem.com]

- 10. strem.com [strem.com]

- 11. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 4-Bromo-N,N-diethylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N,N-diethylaniline (CAS No. 2052-06-4), a key halogenated aromatic amine intermediate in the chemical and pharmaceutical industries. The document details its chemical and physical properties, provides an established synthesis protocol, and explores its reactivity and diverse applications, particularly in the synthesis of dyes and as a building block in medicinal chemistry. Spectroscopic characterization and critical safety and handling procedures are also thoroughly discussed to ensure its effective and safe utilization in a research and development setting.

Introduction: A Versatile Synthetic Intermediate

This compound is a substituted aniline that serves as a valuable building block in organic synthesis. Its molecular structure, featuring a bromine atom at the para position of the benzene ring and two ethyl groups on the nitrogen atom, offers two key points of reactivity. The bromo substituent is amenable to a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the electron-donating diethylamino group activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. These characteristics make this compound a versatile precursor for the synthesis of a wide range of more complex molecules, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with the necessary information for its successful application.

Molecular and Physical Properties

A clear understanding of the fundamental properties of this compound is crucial for its handling, storage, and application in chemical reactions. The key identifiers and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄BrN | [1] |

| Molecular Weight | 228.13 g/mol | [1] |

| CAS Number | 2052-06-4 | [1] |

| Appearance | White to light yellow powder or lump | [1] |

| Melting Point | 32-33 °C (lit.) | [1] |

| Boiling Point | 269-271 °C | [1] |

| Solubility | Insoluble in water | [1] |

| Sensitivity | Light sensitive | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of N,N-diethylaniline. The diethylamino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the ethyl groups, the para-substituted product is predominantly formed.

General Experimental Protocol (Adapted)

Reaction Scheme:

Caption: General reaction scheme for the bromination of N,N-diethylaniline.

Materials:

-

N,N-diethylaniline

-

Bromine

-

Glacial Acetic Acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a fume hood, dissolve N,N-diethylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of N,N-diethylaniline. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing cold water to precipitate the product.

-

Collect the crude this compound by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl groups. The aromatic protons will appear as two doublets, characteristic of a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups, as well as four signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly shifted.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the alkyl and aromatic groups, C-N stretching of the tertiary amine, and C-Br stretching in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Chemical Reactivity and Applications

The dual reactivity of this compound makes it a valuable intermediate in a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key functional group for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

-

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds and other extended π-systems. While specific examples for this compound are not prevalent in the searched literature, the reactivity of 4-bromoaniline derivatives in Suzuki reactions is well-documented.[4][5] The electron-donating diethylamino group can influence the electronic properties of the resulting coupled products.

References

Introduction: The Strategic Importance of Solubility Data

An In-Depth Technical Guide to the Solubility of 4-Bromo-N,N-diethylaniline in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 2052-06-4) is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and dyestuff industries.[1] Its molecular structure, featuring a brominated aromatic ring coupled with a diethylamino group, imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its solubility profile in various organic solvents is not merely academic; it is a cornerstone of process development, enabling researchers to optimize reaction conditions, design efficient purification strategies such as crystallization, and formulate final products with desired characteristics.

This guide provides a comprehensive overview of the solubility of this compound, grounded in the fundamental principles of intermolecular forces. We will explore its behavior in common organic solvents, present a robust experimental protocol for quantitative solubility determination, and offer insights to guide solvent selection in a laboratory and process chemistry setting.

Physicochemical Characteristics

Before delving into solubility, it is essential to understand the intrinsic properties of the solute. These characteristics provide the foundational context for its interactions with different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrN | [2] |

| Molecular Weight | 228.13 g/mol | [2] |

| Appearance | White to light yellow powder or lump | [3] |

| Melting Point | 32-33 °C (lit.) | [1][4] |

| Boiling Point | 269-271 °C (lit.) | [3][5] |

| pKa (Predicted) | 5.82 ± 0.32 | [3] |

Theoretical Underpinnings of Solubility

The solubility of a compound is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a valuable heuristic, suggesting that substances with similar polarities and intermolecular force profiles are more likely to be miscible.[6][7]

The structure of this compound is amphiphilic, containing both nonpolar and polar regions:

-

Nonpolar Regions : The benzene ring and the two ethyl chains (-CH₂CH₃) are hydrophobic. They interact primarily through London dispersion forces, which are temporary induced-dipole interactions.[8][9] These regions favor interaction with nonpolar solvents.

-

Polar Region : The tertiary amine nitrogen atom (N) with its lone pair of electrons is the primary polar center. This group engages in dipole-dipole interactions. While it cannot act as a hydrogen bond donor, the lone pair on the nitrogen can act as a hydrogen bond acceptor with protic solvents.[9]

-

The Bromine Atom : The bromine substituent adds to the molecular weight and polarizability of the molecule, enhancing London dispersion forces. Its electronegativity also contributes to the overall molecular dipole moment.

The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute molecule. Favorable solute-solvent interactions must compensate for this energy input for solubility to occur.[10]

Caption: Energy balance in the dissolution process.

Qualitative Solubility Profile

Based on its molecular structure, a qualitative solubility profile in common laboratory solvents can be predicted. It is known to be insoluble in water but shows solubility in various organic solvents.[3][11]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Partial | Dominated by London dispersion forces. The energy required to break the solute's crystal lattice is not sufficiently compensated by the weak solute-solvent interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | Favorable π-π stacking and dispersion forces between the aromatic rings of the solute and solvent enhance solubility compared to aliphatic solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Soluble to Very Soluble | Strong dipole-dipole interactions between the polar regions of the solute and solvent molecules effectively overcome the solute's lattice energy. |

| Polar Protic | Methanol, Ethanol | Soluble | The solvent can act as a hydrogen bond donor to the nitrogen atom of the amine, in addition to strong dipole-dipole interactions.[12] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic tertiary amine is protonated by the acid to form a water-soluble ammonium salt (R₃N + H⁺ → R₃NH⁺).[13] This is a key property for extraction and purification. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound has no acidic protons and will not react with a base to form a salt.[14] |

Quantitative Determination of Thermodynamic Solubility: A Standard Protocol

To obtain precise solubility data, an experimental determination is required. The equilibrium or thermodynamic solubility is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature when the system is at equilibrium.[15] The following protocol describes the widely accepted shake-flask method coupled with UV-Vis spectrophotometric analysis.

Experimental Workflow

References

- 1. This compound | 2052-06-4 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 2052-06-4 [m.chemicalbook.com]

- 4. 4-溴-N,N-二乙基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. youtube.com [youtube.com]

- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Video: Solubility - Concept [jove.com]

- 11. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

- 12. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]

- 13. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 14. reddit.com [reddit.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Introduction: The Significance of Aromatic Bromination

An In-depth Technical Guide to the Electrophilic Bromination of N,N-diethylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto an aromatic scaffold is a cornerstone transformation in modern organic synthesis. Brominated aromatics, such as derivatives of N,N-diethylaniline, serve as versatile intermediates in the pharmaceutical and materials science sectors. Their utility stems from their capacity to participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. N,N-diethylaniline, a highly activated aromatic system, presents a unique case for studying the principles of electrophilic aromatic substitution (EAS). This guide provides a detailed exploration of its bromination, focusing on mechanistic underpinnings, practical experimental protocols, and the critical parameters that govern reaction outcomes.

Part 1: Mechanistic Insights and Regioselectivity

The bromination of N,N-diethylaniline is a classic example of an electrophilic aromatic substitution reaction. The reaction's facility and selectivity are dictated by the powerful electron-donating nature of the N,N-diethylamino group.

The Activating Power of the Diethylamino Group

The lone pair of electrons on the nitrogen atom of the N,N-diethylamino group is delocalized into the π-system of the benzene ring through resonance. This donation of electron density significantly increases the nucleophilicity of the ring, making it highly susceptible to attack by electrophiles like bromine.[1][2] This activation is so potent that the reaction can often proceed without a Lewis acid catalyst, which is typically required for the bromination of less activated rings like benzene.[2]

The resonance effect preferentially increases the electron density at the positions ortho and para to the diethylamino group, making it a strong ortho, para-director.[3]

The Electrophilic Attack and Formation of the Sigma Complex

The reaction is initiated by the attack of the electron-rich aromatic ring on the electrophilic bromine species (Br⁺), which can be generated from molecular bromine (Br₂) or other brominating agents. This step, typically the rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4]

References

4-Bromo-N,N-diethylaniline structural analysis

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-N,N-diethylaniline

Foreword: Bridging Structure to Function

In the landscape of synthetic chemistry, certain intermediates emerge as cornerstones for innovation. This compound is one such molecule. Its utility is not merely a consequence of its constituent atoms but arises from the precise three-dimensional arrangement and electronic landscape of its structure. For researchers in drug discovery, materials science, and dye synthesis, a comprehensive understanding of this structure is paramount. It informs reaction design, predicts reactivity, and ensures the identity and purity of synthesized materials. This guide moves beyond a simple recitation of data; it provides a Senior Application Scientist's perspective on the causal relationships between experimental choices, the resulting data, and the structural truths they reveal. We will dissect this molecule through the lenses of spectroscopy and reactivity, demonstrating how a foundational structural analysis serves as a predictive tool for its application in complex synthetic challenges.

Core Molecular Framework and Physicochemical Properties

This compound (CAS No: 2052-06-4) is a parasubstituted aromatic amine. The structural architecture features a benzene ring functionalized with a bromine atom and a diethylamino group at opposite ends (positions 1 and 4). The electron-donating nature of the diethylamino group significantly influences the electronic properties of the aromatic ring, activating it towards certain reactions while directing incoming groups. The bromine atom, a versatile halogen, serves as an excellent leaving group in a variety of cross-coupling reactions, making the molecule a valuable building block in synthetic chemistry.[1][2][3]

A summary of its fundamental physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrN | [4][5] |

| Molecular Weight | 228.13 g/mol | [4][5] |

| Appearance | Solid | |

| Melting Point | 32-35 °C | [6] |

| Boiling Point | 269-271 °C | [6] |

| Solubility | Insoluble in water | [3] |

Spectroscopic Elucidation: The Structural Signature

Spectroscopy provides an empirical fingerprint of a molecule's structure. For a molecule like this compound, a multi-technique approach involving NMR, IR, and Mass Spectrometry is not merely confirmatory; it is a self-validating system where each dataset corroborates the others, providing an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The resulting spectrum provides definitive information on the connectivity and arrangement of atoms.

¹H NMR Analysis: The proton NMR spectrum is characterized by two distinct regions: the aromatic region and the aliphatic region.

-

Aromatic Protons: The para-substitution pattern results in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating N,N-diethyl group are shielded and appear upfield, while the protons ortho to the bromine atom are deshielded and appear downfield.

-

Aliphatic Protons: The diethylamino group gives rise to a quartet for the methylene (-CH₂-) protons, which are adjacent to the methyl group, and a triplet for the terminal methyl (-CH₃) protons.

| Signal Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to Br) | ~7.2-7.4 | Doublet | ~9.0 |

| Ar-H (ortho to NEt₂) | ~6.5-6.7 | Doublet | ~9.0 |

| -N-(CH₂ CH₃)₂ | ~3.3 | Quartet | ~7.0 |

| -N-(CH₂CH₃ )₂ | ~1.1 | Triplet | ~7.0 |

¹³C NMR Analysis: The carbon spectrum confirms the number of unique carbon environments. Due to the molecule's symmetry, only six signals are expected: four for the aromatic carbons and two for the ethyl carbons.

| Signal Assignment | Typical Chemical Shift (δ, ppm) |

| C -NEt₂ (ipso) | ~148 |

| C -H (ortho to NEt₂) | ~113 |

| C -H (ortho to Br) | ~132 |

| C -Br (ipso) | ~110 |

| -N-(CH₂ CH₃)₂ | ~44 |

| -N-(CH₂CH₃ )₂ | ~12 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2970 |

| C=C Stretch (Aromatic Ring) | 1500-1600 |

| C-N Stretch | 1340-1360 |

| C-Br Stretch | 500-600 |

The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule, corroborating the structure determined by NMR.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, the most telling feature is the isotopic signature of bromine.[4]

-

Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: [M]⁺ at m/z 227 and [M+2]⁺ at m/z 229. The observation of this doublet is a definitive indicator of a monobrominated compound.

-

Key Fragments: A common fragmentation is the loss of an ethyl group, leading to a significant peak at m/z 198/200.

| Ion | m/z Value | Significance |

| [C₁₀H₁₄⁷⁹BrN]⁺ | 227 | Molecular Ion (M⁺) |

| [C₁₀H₁₄⁸¹BrN]⁺ | 229 | Molecular Ion Isotope (M+2)⁺ |

| [C₈H₉⁷⁹BrN]⁺ | 198 | Loss of an ethyl group |

| [C₈H₉⁸¹BrN]⁺ | 200 | Loss of an ethyl group (isotope) |

A Representative Synthetic Protocol

The most direct synthesis of this compound involves the electrophilic bromination of N,N-diethylaniline. The strong activating effect of the diethylamino group directs the incoming electrophile (bromine) almost exclusively to the para position.[8]

Protocol: Electrophilic Bromination of N,N-diethylaniline

-

Dissolution: Dissolve N,N-diethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

-

Bromine Addition: In a separate flask, prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this bromine solution dropwise to the stirred aniline solution. The causality here is critical: slow, cooled addition is necessary to control the exothermicity of the reaction and prevent over-bromination.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Precipitation: Pour the reaction mixture into a beaker of cold water. The non-polar product will precipitate out of the aqueous solution.

-

Isolation & Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a solvent like ethanol to yield the final product as a crystalline solid.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2052-06-4 [chemicalbook.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to 4-Bromo-N,N-diethylaniline: From Historical Synthesis to Modern Applications

Introduction: The Enduring Utility of a Versatile Intermediate

In the landscape of industrial and research chemistry, certain molecules distinguish themselves not by their end-use but by their enabling power. 4-Bromo-N,N-diethylaniline (CAS No. 2052-06-4) is a paramount example of such a versatile chemical intermediate. Its deceptively simple structure—a brominated aniline core with two ethyl groups on the nitrogen atom—belies a rich history and a broad spectrum of applications that continue to be relevant in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] This guide provides a comprehensive technical overview of this compound, from its historical context and synthesis to its physicochemical properties and diverse applications, tailored for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Dawn of Halogenated Aniline Derivatives

While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries. The development of aniline dyes following William Henry Perkin's discovery of mauveine in 1856 spurred extensive research into aniline derivatives. Chemists began to systematically modify the aniline structure to create a wider palette of colors with improved properties.

The introduction of halogens, such as bromine, onto the aromatic ring was a logical step to alter the electronic properties of the chromophore, often leading to deeper and more lightfast colors. Similarly, the N-alkylation of anilines was a common strategy to create new dye intermediates.

A significant milestone in the synthesis of related compounds is documented in the 1937 publication, "Systematic Organic Chemistry" by W. M. Cumming. This text details a straightforward method for the preparation of the closely related 4-bromo-N,N-dimethylaniline.[2] This historical account provides a strong indication that the synthesis of this compound, which employs analogous chemistry, was well within the capabilities of chemists of that era and likely developed in tandem with its dimethyl counterpart. The primary synthetic challenge of the time was achieving selective para-bromination of the activated N,N-diethylaniline ring.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several routes, each with its own set of advantages and mechanistic considerations.

Classical Approach: Electrophilic Aromatic Substitution

The traditional and most direct method for synthesizing this compound is through the electrophilic aromatic substitution of N,N-diethylaniline with bromine. The N,N-diethylamino group is a strong activating group, directing electrophilic attack to the ortho and para positions. Due to steric hindrance from the ethyl groups, the para product is significantly favored.

Reaction Mechanism:

References

Methodological & Application

The Versatility of 4-Bromo-N,N-diethylaniline in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Synthetic Potential of a Key Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-N,N-diethylaniline, a readily available and versatile aromatic compound, has emerged as a cornerstone intermediate for researchers and drug development professionals. Its unique structural features—a nucleophilic diethylamino group and a readily functionalizable carbon-bromine bond—provide a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower your synthetic endeavors in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4]

The diethylamino moiety, an electron-donating group, activates the aromatic ring towards electrophilic substitution and modulates the electronic properties of the molecule. Concurrently, the bromine atom serves as a versatile linchpin for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This dual functionality makes this compound an attractive precursor for the synthesis of a wide range of high-value compounds.[1]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic prowess of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the way organic chemists approach the synthesis of complex molecules, and this compound is an excellent substrate for two of the most powerful reactions in this class: the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction.

The Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[5] The electron-rich nature of the this compound ring, due to the diethylamino group, can influence the reaction kinetics and efficiency.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst. The choice of catalyst, ligands, and base is critical for achieving high yields and preventing side reactions. The diethylamino group can enhance the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst, a key step in the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4-(N,N-diethylamino)-4'-methylbiphenyl

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-methylphenylboronic acid.

| Reagent | MW ( g/mol ) | Amount | Equivalents |

| This compound | 228.13 | 1.14 g (5.0 mmol) | 1.0 |

| 4-Methylphenylboronic acid | 135.96 | 0.815 g (6.0 mmol) | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.289 g (0.25 mmol) | 0.05 |

| Potassium Carbonate | 138.21 | 2.07 g (15.0 mmol) | 3.0 |

| Toluene | - | 25 mL | - |

| Water | - | 5 mL | - |

Experimental Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.14 g, 5.0 mmol), 4-methylphenylboronic acid (0.815 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.[6]

-

Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.289 g, 0.25 mmol).

-

Add degassed toluene (25 mL) and degassed water (5 mL) to the reaction flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 4-(N,N-diethylamino)-4'-methylbiphenyl.

The Heck-Mizoroki Reaction: A Gateway to Substituted Alkenes

The Heck-Mizoroki reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[7][8][9] this compound serves as an excellent aryl halide partner in this reaction, leading to the synthesis of various stilbene and cinnamate derivatives.

Mechanistic Considerations: The Heck reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, migratory insertion, and β-hydride elimination. The regioselectivity of the addition to the alkene is a key consideration and is influenced by both steric and electronic factors.[10]

Experimental Workflow for the Heck-Mizoroki Reaction

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | 2052-06-4 [chemicalbook.com]

- 4. This compound CAS#: 2052-06-4 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Leveraging 4-Bromo-N,N-diethylaniline in Suzuki-Miyaura Cross-Coupling Reactions

Prepared by: Senior Application Scientist, Gemini Laboratories

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of 4-Bromo-N,N-diethylaniline as a substrate in this pivotal reaction. The resulting N,N-diethyl-biphenyl-4-amine scaffolds are of significant interest in medicinal chemistry and materials science. We will explore the mechanistic underpinnings, critical reaction parameters, a step-by-step experimental protocol, and a comprehensive troubleshooting guide to empower researchers to achieve optimal outcomes.

Part I: The Underlying Chemistry - Mechanism and Theory

A profound understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The Suzuki-Miyaura coupling is a catalytic cycle revolving around a palladium center, which orchestrates the coupling of an organohalide with an organoboron species.[3][4]

The Catalytic Cycle

The reaction proceeds through a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

-

Oxidative Addition : The cycle initiates with the active Palladium(0) catalyst. This compound, an electron-rich aryl bromide, undergoes oxidative addition to the Pd(0) center. This step, often rate-determining, breaks the C-Br bond and forms a new organopalladium(II) intermediate.[3] The electron-donating nature of the diethylamino group can make this step slower compared to electron-deficient aryl halides.[4][6]

-

Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., phenylboronic acid) to the Pd(II) complex. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is crucial for efficient ligand transfer.[7][8][9][10] This is a critical control point where the choice of base significantly impacts reaction efficiency.[9]

-

Reductive Elimination : In the final step, the two organic partners on the Pd(II) center couple, forming the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Success

The success of coupling this compound hinges on the judicious selection of four key components:

-

Palladium Source (Catalyst) : While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts like palladacycles or systems generated in-situ from a Pd(II) source (e.g., Pd(OAc)₂) and a ligand are often more active and stable.[11][12] Heterogeneous catalysts, such as palladium on charcoal (Pd/C), also offer advantages in terms of simplified purification.[13]

-

Ligand : For electron-rich aryl bromides like our substrate, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required.[12][14] These ligands promote the oxidative addition step and stabilize the active Pd(0) species, preventing catalyst decomposition.[1]

-

Base : The base is not merely a proton scavenger; its primary role is to activate the boronic acid.[9] For this substrate, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are highly effective, often used in an aqueous/organic solvent mixture.[15] The strength and solubility of the base can dramatically affect the reaction rate and yield.[8]

-

Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is common. This biphasic system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.[14] Rigorous degassing of the solvent is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[16]

Part II: Experimental Protocol & Practical Guidance

This section provides a reliable, step-by-step protocol for the Suzuki coupling of this compound with phenylboronic acid.

Caption: Standard experimental workflow for a Suzuki coupling reaction.

Materials and Reagents

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Deionized Water (degassed)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for column chromatography

Step-by-Step Protocol

-

Reagent Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (242 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

-

Expert Insight: Weighing the catalyst and ligand in a glovebox or under a stream of inert gas minimizes exposure to air, which can deactivate these sensitive reagents.[16]

-

-

Reaction Setup : Equip the flask with a reflux condenser. Seal the system with a rubber septum.

-

Inert Atmosphere : Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.

-

Solvent Addition : Using syringes, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL).

-

Expert Insight: Solvents should be degassed by sparging with an inert gas for at least 30 minutes or via several freeze-pump-thaw cycles.[17]

-

-

Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours. A complete reaction is indicated by the consumption of the limiting reagent (this compound).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing : Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate.

-

Purification : Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, N,N-diethyl-biphenyl-4-amine.

Part III: Data and Troubleshooting

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Condition | Rationale / Impact on Reaction |

| Catalyst Loading | 1-3 mol% | Balances reaction rate and cost. Higher loading may be needed for challenging substrates. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition of the electron-rich aryl bromide. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases (K₃PO₄, Cs₂CO₃) can increase reaction rates but may not be compatible with base-sensitive functional groups.[15] |

| Base Stoichiometry | 2-3 equivalents | Ensures complete formation of the reactive boronate 'ate' complex.[7][8] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O | Biphasic system effectively dissolves both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome the activation barrier, especially for the oxidative addition step. |

Table 2: Troubleshooting Guide

| Observation | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).[16] 2. Insufficiently degassed solvents.[16] 3. Poor quality boronic acid. | 1. Use fresh catalyst/ligand. 2. Ensure rigorous degassing of all solvents. 3. Use fresh, high-purity boronic acid or convert to a more stable pinacol ester.[16] |

| Significant Homocoupling of Boronic Acid | Presence of oxygen.[4] | Improve degassing technique; maintain a positive pressure of inert gas throughout the reaction. |

| Protodeboronation (Boronic acid replaced by -H) | 1. Reaction temperature too high or time too long.[16] 2. Inappropriate base. | 1. Lower the reaction temperature and monitor carefully to stop when complete. 2. Switch to a milder base (e.g., KF) or use a more stable boronic ester.[14] |

| Dehalogenation of Starting Material | Reductive side reaction, often promoted by impurities or certain solvent/base combinations.[4][18] | Screen different solvent systems or bases. Ensure high purity of all reagents. |

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

Application Note: 4-Bromo-N,N-diethylaniline as a Versatile Intermediate for the Synthesis of Azo Dyes

Introduction: The Strategic Role of 4-Bromo-N,N-diethylaniline in Chromophore Design

In the vast landscape of synthetic colorants, azo dyes represent the most significant and versatile class, characterized by the presence of the azo group (-N=N-) which acts as the primary chromophore. The specific hue, intensity, and fastness properties of these dyes are intricately linked to the electronic nature of the aromatic rings connected by this azo bridge. The strategic incorporation of functionalized aromatic amines as precursors is therefore a cornerstone of dye chemistry. This compound emerges as a particularly valuable intermediate in this context. The presence of the electron-donating N,N-diethylamino group and the electron-withdrawing, bathochromic-shifting bromo substituent on the same aromatic scaffold provides a unique electronic profile. This combination allows for the synthesis of dyes with deep and intense colors, while also offering opportunities to enhance properties like lightfastness.[1]

This application note provides a detailed exploration of the synthetic utility of this compound as a diazo component in the synthesis of azo dyes. We will delve into the fundamental reaction mechanism, provide a detailed experimental protocol for a representative synthesis, and discuss the characterization of the resulting dye. This guide is intended for researchers and scientists in the fields of materials science, organic chemistry, and drug development who are interested in the design and synthesis of novel chromophoric systems.

The Chemistry of Azo Dye Synthesis: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound follows a well-established two-step reaction sequence:

-

Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2][3]

-

Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction to form the stable azo dye.[4][5][6] The position of the coupling is directed by the activating group on the coupling component, typically occurring at the para position unless it is already substituted.

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of an azo dye using this compound.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of a disperse dye derived from this compound and N,N-dimethylaniline. The principles outlined here can be adapted for coupling with other electron-rich aromatic compounds.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 1424-03-9 | 228.13 | 2.28 g |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.76 g |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 5 mL |

| N,N-dimethylaniline | 121-69-7 | 121.18 | 1.21 g |

| Sodium Acetate (CH₃COONa) | 127-09-3 | 82.03 | 5 g |

| Ethanol | 64-17-5 | 46.07 | As needed |

| Distilled Water | 7732-18-5 | 18.02 | As needed |

| Ice | - | - | As needed |

Step-by-Step Procedure

Part 1: Diazotization of this compound

-

In a 250 mL beaker, prepare a solution of this compound (2.28 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and distilled water (10 mL). Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the diazotization process.

-

In a separate 50 mL beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in distilled water (5 mL).

-

Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound with constant stirring. The addition should take approximately 10-15 minutes.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The resulting solution is the diazonium salt solution.

Part 2: Azo Coupling with N,N-dimethylaniline

-

In a 500 mL beaker, dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and distilled water (50 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring. A colored precipitate should begin to form immediately.

-

After the addition is complete, add a solution of sodium acetate (5 g in 20 mL of water) to adjust the pH and promote the coupling reaction.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

-

Filter the resulting colored precipitate using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

-

Dry the purified dye in a vacuum oven at 60 °C.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques:

-

Melting Point: To assess the purity of the compound.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration (typically in the range of 1400-1500 cm⁻¹).

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the dye molecule.[7]

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., DMF or ethanol), which provides information about its color.[7]

Applications and Significance

Azo dyes derived from this compound are expected to exhibit properties suitable for various applications, including:

-

Disperse Dyes for Synthetic Fibers: The non-ionic nature and moderate molecular weight of such dyes make them suitable for dyeing hydrophobic fibers like polyester and nylon.[8][9]

-

Industrial Colorants: For use in plastics, paints, and inks where good lightfastness and thermal stability are required.

-

Functional Dyes: The unique electronic properties may be exploited in applications such as organic photoconductors or in the development of chemo-sensors.[8]

The synthetic route for the described azo dye is depicted below:

References

- 1. nbinno.com [nbinno.com]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. iiste.org [iiste.org]

- 9. scispace.com [scispace.com]

Application Notes & Protocol: Heck Reaction with 4-Bromo-N,N-diethylaniline

Introduction: Strategic Importance of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This transformation is pivotal in the synthesis of complex molecules, from pharmaceuticals to advanced materials, due to its functional group tolerance and stereoselectivity, typically favoring the formation of the trans-(E)-alkene.[3][4]

This guide provides a detailed protocol and mechanistic insights for the Heck reaction involving 4-bromo-N,N-diethylaniline, an electron-rich aryl bromide. The presence of the strongly electron-donating diethylamino group presents specific challenges and considerations for catalyst selection and reaction optimization to achieve high yields and selectivity.

Mechanistic Overview: The Pd(0)/Pd(II) Catalytic Cycle